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Cat. No.: B562592 Get Quote

Introduction

The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core

of numerous biologically active compounds. This seven-membered heterocyclic motif,

containing two nitrogen atoms at positions 1 and 4, offers a flexible yet constrained three-

dimensional structure that can effectively present substituents for interaction with biological

targets. The introduction of chirality into the 1,4-diazepane scaffold further enhances its utility,

allowing for stereospecific interactions with enzymes and receptors, which can lead to

improved potency, selectivity, and pharmacokinetic profiles. This guide provides a

comprehensive overview of the synthesis, biological activities, and therapeutic applications of

chiral 1,4-diazepane derivatives for researchers, scientists, and drug development

professionals.

Synthesis of Chiral 1,4-Diazepane Scaffolds
The asymmetric synthesis of chiral 1,4-diazepanes is crucial for accessing enantiomerically

pure compounds for pharmacological evaluation. Several powerful strategies have been

developed to achieve this, primarily focusing on asymmetric reductive amination and

intramolecular cyclization reactions.
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Asymmetric reductive amination is a highly effective method for the enantioselective synthesis

of chiral amines, including the 1,4-diazepane ring system. This approach can be achieved

through both enzymatic and catalyst-based methods.

Enzymatic Intramolecular Asymmetric Reductive Amination:

Imine reductases (IREDs) have emerged as powerful biocatalysts for the asymmetric synthesis

of chiral amines. An enzymatic intramolecular asymmetric reductive amination has been

developed for the synthesis of chiral 1,4-diazepanes, offering high enantioselectivity.[1] Several

enantiocomplementary IREDs can be used to produce either the (R)- or (S)-enantiomer of the

desired 1,4-diazepane.[1]

Experimental Protocol: Enzymatic Synthesis of (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-

yl)benzo[d]oxazole

This protocol is adapted from the work on biocatalytic access to 1,4-diazepanes via imine

reductase-catalyzed intramolecular asymmetric reductive amination.[1]

1. Expression and Purification of Imine Reductase (IR25 from Micromonospora

echinaurantiaca):

The gene encoding the IRED is cloned into an expression vector (e.g., pET-28a) and
transformed into a suitable E. coli host strain (e.g., BL21(DE3)).
The cells are cultured in LB medium containing an appropriate antibiotic at 37 °C until the
OD600 reaches 0.6–0.8.
Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the
culture is further incubated at a lower temperature (e.g., 18 °C) for 16–20 hours.
Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication.
The enzyme is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA
agarose).

2. Asymmetric Reductive Amination Reaction:

To a reaction vessel, add the aminoketone substrate (1-(2-((2-chloro-4-
nitrophenyl)amino)ethyl)-1-methyl-1,3-dihydro-2H-imidazol-2-one) to a final concentration of
10 mM in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5).
Add the purified IRED (IR25) to a final concentration of 2 µM.
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Add a cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH),
and NADP+ to a final concentration of 1 mM.
The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle
agitation for 24 hours.

3. Work-up and Purification:

The reaction is quenched by the addition of a water-immiscible organic solvent (e.g., ethyl
acetate).
The aqueous and organic layers are separated, and the aqueous layer is extracted multiple
times with the organic solvent.
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and
concentrated under reduced pressure.
The crude product is purified by flash column chromatography on silica gel to afford the
enantiomerically pure (S)-1,4-diazepane derivative.

4. Characterization:

The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, and mass
spectrometry.
The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Intramolecular Cyclization Strategies
Intramolecular cyclization reactions are another cornerstone in the synthesis of chiral 1,4-

diazepanes. The Fukuyama-Mitsunobu reaction is a notable example.

Intramolecular Fukuyama-Mitsunobu Cyclization:

This reaction involves the dehydrative cyclization of a nosyl-protected diamino alcohol to form

the chiral 1,4-diazepane ring. This method has been successfully applied to the multi-kilogram

production of a key intermediate for the Rho-kinase inhibitor K-115. The synthesis starts from a

commercially available chiral amino alcohol, ensuring the stereochemical integrity of the final

product.
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Chiral 1,4-diazepane scaffolds are found in a wide array of pharmacologically active molecules,

demonstrating their versatility in drug design.

Anticancer Activity
Numerous 1,4-diazepane derivatives have been synthesized and evaluated for their anticancer

properties.[2][3][4] These compounds have shown promising activity against various cancer cell

lines.

Compound Cancer Cell Line Activity (IC50/GI50) Reference

7c HepG-2 (Liver) 4.4 µg/mL [2][3]

MCF-7 (Breast) 8.2 µg/mL [2][3]

HCT-116 (Colon) 9.1 µg/mL [2][3]

7e HepG-2 (Liver) 5.3 µg/mL [2][3]

MCF-7 (Breast) 7.6 µg/mL [2][3]

HCT-116 (Colon) 8.8 µg/mL [2][3]

7f HepG-2 (Liver) 6.1 µg/mL [2][3]

MCF-7 (Breast) 13 µg/mL [2][3]

HCT-116 (Colon) 11 µg/mL [2][3]

30k (CDK9 inhibitor) HCT-116 (Colon) 0.36 µM [5][6]

30m (CDK9 inhibitor) HCT-116 (Colon) 0.86 µM [5][6]

7-(1,4-diazepan)-1-yl-

5-(4-methylphenyl)-2-

phenyl[7]oxazolo-[4,5-

d]-pyrimidine

NCI-60 Panel GI50: 0.9-1.9 µM

7-(1,4-diazepan)-1-yl-

2-(4-methylphenyl)-5-

phenyl[7]oxazolo[4,5-

d]pyrimidine

NCI-60 Panel GI50: 0.9-1.9 µM
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Factor Xa Inhibition
Factor Xa (fXa) is a critical enzyme in the coagulation cascade, making it a key target for the

development of novel antithrombotic agents. A series of 1,4-diazepane derivatives have been

designed to interact with the S4 aryl-binding domain of the fXa active site, leading to potent

inhibitory activity.[8]

Compound
fXa Inhibitory Activity
(IC50)

Reference

13 (YM-96765) 6.8 nM [8]

Amyloid Beta (Aβ) Aggregation Inhibition
The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. Small

molecules containing the 1,4-diazepane scaffold have been investigated as inhibitors of Aβ

aggregation.[9] A library of 38 such derivatives was synthesized and evaluated, with some

compounds showing moderate to good inhibition of Aβ42 aggregation (32–52%) and enhanced

inhibition towards Aβ40 (53–77%).[9] Symmetrical (1,4-diazepane-1,4-

diyl)bis(phenylmethanone) derivatives have also been explored, with some exhibiting

concentration-dependent inhibition of Aβ42 aggregation.[10]

Sigma Receptor Modulation
Sigma receptors (σR) are involved in various neurological processes, and their ligands have

potential as antipsychotics and neuroprotective agents. Diazepane-containing derivatives have

been synthesized and shown to have high affinity for σR subtypes.[11][12][13]
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Compound σ1R Affinity (Ki) σ2R Affinity (Ki) Reference

2c (benzofuran

derivative)
8.0 nM 118 nM [11][12]

3c (2,4-dimethyl

substituted)
8.0 nM 28 nM [11][12]

2d (quinoline

derivative)
19 nM 114 nM [11][12]

3d (2,4-dimethyl

substituted)
42 nM 33 nM [11][12]

Key Signaling Pathways and Mechanisms of Action
GABAergic Signaling Pathway
The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the

central nervous system.[7] 1,4-Benzodiazepines, a well-known class of drugs containing a

diazepine ring, exert their anxiolytic, sedative, and anticonvulsant effects by modulating the

GABA-A receptor.[14] They bind to a specific allosteric site on the receptor, increasing the

affinity of GABA for its binding site.[14] This enhances the GABA-induced influx of chloride

ions, leading to hyperpolarization of the neuron and reduced neuronal excitability.[14]
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GABAergic Signaling Pathway
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Coagulation Cascade and Factor Xa Inhibition
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Synthesis and Screening Workflow for Chiral 1,4-Diazepanes
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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